Product packaging for Fluphenazine Enanthate(Cat. No.:CAS No. 2746-81-8)

Fluphenazine Enanthate

Cat. No.: B1673472
CAS No.: 2746-81-8
M. Wt: 549.7 g/mol
InChI Key: LRWSFOSWNAQHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory of Long-Acting Injectable Antipsychotics

The development of LAI antipsychotics marked a paradigm shift in the long-term management of chronic psychiatric conditions. This innovation was born out of the clinical need to address the pervasive problem of medication non-adherence.

The journey towards long-acting injectables began in the 1960s, a period of significant progress in psychopharmacology. Following the introduction of chlorpromazine (B137089) in 1952, the first antipsychotic drug, the focus shifted towards developing formulations that could provide prolonged therapeutic effects. nih.govcambridge.org This led to the creation of first-generation LAI antipsychotics, which were esterified versions of existing oral medications. This chemical modification allowed for slow release from the injection site, providing sustained plasma concentrations of the active drug.

Fluphenazine (B1673473) enanthate emerged as a trailblazer in this new therapeutic landscape. Introduced in 1966, it was the first long-acting injectable antipsychotic available. nih.govresearchgate.netcambridge.org Its development is credited to G.R. Daniel, a medical director at Squibb & Sons. nih.gov This formulation involved the esterification of fluphenazine with enanthic acid, creating a compound that, when injected intramuscularly, formed a depot from which the drug was slowly released. This pioneering work laid the foundation for subsequent depot formulations, including fluphenazine decanoate (B1226879), which was introduced approximately 18 months later. cambridge.orgnih.gov

The introduction of fluphenazine enanthate and other first-generation LAIs in the 1960s and 1970s was a key factor in the movement towards de-institutionalization and the growth of community psychiatry. nih.gov By providing a reliable method of medication administration, these agents helped to prevent relapses due to covert non-compliance and facilitated the management of patients in outpatient settings. nih.gov The initial success of these formulations paved the way for the development of a wider range of first-generation LAIs. nih.gov Subsequently, with the advent of second-generation antipsychotics (SGAs), which offered a different side-effect profile, the focus of research and development shifted. The first SGA-LAI was introduced in 2003, utilizing different technologies to achieve the depot effect and aiming not only to prevent relapse but also to maintain more consistent plasma levels to potentially reduce side effects and improve efficacy. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H38F3N3O2S B1673472 Fluphenazine Enanthate CAS No. 2746-81-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38F3N3O2S/c1-2-3-4-5-11-28(36)37-21-20-34-18-16-33(17-19-34)14-8-15-35-24-9-6-7-10-26(24)38-27-13-12-23(22-25(27)35)29(30,31)32/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWSFOSWNAQHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023070
Record name Fluphenazine enanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2746-81-8
Record name Fluphenazine enanthate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2746-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluphenazine enanthate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluphenazine enanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluphenazine O-enantate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUPHENAZINE ENANTHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSB34YF0W9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Neurobiological and Pharmacological Mechanisms of Fluphenazine Enanthate

Receptor Pharmacology of Fluphenazine (B1673473) Enanthate

Dopaminergic Receptor Antagonism

Fluphenazine's principal mechanism of action involves the blockade of dopamine (B1211576) receptors, particularly the D2 subtype, in various pathways of the central nervous system. glowm.comnih.govdrugbank.com This antagonism is central to its efficacy in treating psychotic symptoms.

Fluphenazine enanthate, through its active moiety fluphenazine, is a potent antagonist of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain. nih.govdrugbank.comncats.io This blockade is believed to be the primary mechanism responsible for its antipsychotic effects, alleviating positive symptoms of schizophrenia such as hallucinations and delusions. nih.gov Studies have demonstrated that fluphenazine exhibits a high affinity for D2 receptors. abcam.com Prolonged blockade of these receptors can lead to an upregulation of their density, a phenomenon observed in animal studies with chronic administration of antipsychotic drugs. nih.gov Research using single-photon emission computed tomography (SPECT) in patients treated with fluphenazine decanoate (B1226879), a similar long-acting formulation, has shown high levels of D2 receptor occupancy even after an extended period following administration. nih.gov

The interaction of fluphenazine with dopamine receptor subtypes is characterized by specific binding kinetics. The dissociation constant (Ki) is a measure of the affinity of a drug for a receptor, with lower values indicating higher affinity. Fluphenazine demonstrates a high affinity for D2 receptors, with reported Ki values around 0.4 to 0.63 nM. abcam.comcaymanchem.com Its affinity for other dopamine receptor subtypes is comparatively lower, with Ki values of approximately 2.3 nM for D1, 1.4 nM for D3, 7.1 nM for D4, and 25 nM for D5 receptors. abcam.com The kinetics of fluphenazine after administration of its enanthate ester show a prolonged release and elimination phase compared to the oral dihydrochloride (B599025) form, which is attributed to the slow release from the injection site. nih.govresearchgate.net

Receptor SubtypeBinding Affinity (Ki, nM)
Dopamine D12.3 abcam.com
Dopamine D20.4 - 0.63 abcam.comcaymanchem.com
Dopamine D31.4 abcam.com
Dopamine D47.1 abcam.com
Dopamine D525 abcam.com

Non-Dopaminergic Receptor Interactions

Fluphenazine's pharmacological activity extends beyond the dopaminergic system, encompassing interactions with other receptor types that contribute to its side effect profile and potentially some of its therapeutic actions.

Fluphenazine is a potent antagonist of alpha-1 adrenergic receptors. nih.govwikipedia.orgnih.gov This blockade is a common feature of many antipsychotic drugs and is thought to contribute to certain side effects. nih.gov In vivo studies in rats have demonstrated that chronic treatment with fluphenazine leads to an increased density of alpha-1 adrenergic receptors, suggesting an effective and sustained antagonism at these sites. nih.gov This interaction is believed to be responsible for some of the cardiovascular effects observed with phenothiazine (B1677639) antipsychotics. nih.gov

Histamine (B1213489) Receptor Antagonism

Fluphenazine is a potent antagonist of histamine H1 receptors. nih.govcaymanchem.comnih.gov Studies measuring the binding affinity of various antipsychotic drugs to guinea-pig brain membranes found that phenothiazines, including fluphenazine, were strong H1 antagonists. nih.gov Fluphenazine also acts as an inverse agonist at H1 receptors. caymanchem.com This strong antihistaminic activity is a significant component of its pharmacological profile. glowm.com

Implications of Receptor Occupancy Profiles

The multifaceted receptor binding profile of fluphenazine has significant implications. While its primary antipsychotic effect is linked to high-affinity antagonism of dopamine D2 receptors, its interactions with serotonergic, histaminergic, and cholinergic receptors are crucial. drugbank.comnih.gov The relationship between plasma concentration and D2 receptor occupancy is non-linear, eventually reaching a plateau. nih.gov Studies using positron emission tomography (PET) have shown that long-acting injectable formulations of first-generation antipsychotics can achieve D2 receptor occupancy levels of 50-85%. cambridge.org

Table 1: Fluphenazine Receptor Binding Affinities (Ki)

ReceptorBinding Affinity (Ki, nM)Type of Action
Dopamine D20.63Antagonist
Dopamine D15Antagonist
Serotonin (B10506) 5-HT2A17Inverse Agonist
Serotonin 5-HT2B82Antagonist
Histamine H145Inverse Agonist
Data sourced from studies on cloned human receptors. caymanchem.com

Pharmacokinetic Profile of this compound

The pharmacokinetic profile of this compound is defined by its formulation as a long-acting depot injection. The enanthate ester form is administered intramuscularly, leading to distinct absorption and distribution characteristics compared to oral formulations. nafdac.gov.ng

Systemic Absorption Characteristics Following Intramuscular Administration

Following deep intramuscular injection, this compound, which is dissolved in a sesame oil vehicle, is absorbed very slowly from the muscle tissue. nafdac.gov.ngfda.gov.ph At the injection site, the ester is gradually released and subsequently hydrolyzed by enzymes in the plasma to release the active component, fluphenazine. nafdac.gov.ng This process of slow release and hydrolysis is what provides the sustained, long-acting effect. researchgate.net

This depot formulation results in a delayed onset of action, generally appearing between 24 and 72 hours after injection, with significant effects on psychotic symptoms becoming apparent within 48 to 96 hours. fda.gov.ph Studies comparing different fluphenazine esters show that their varying kinetics are primarily related to the rate of release from the injection site. researchgate.net There is no evidence that the enanthate ester itself is present in the plasma, urine, or feces, indicating complete hydrolysis to the active fluphenazine molecule. researchgate.net

Biodistribution and Tissue Compartmentation

Once hydrolyzed to active fluphenazine, the drug is widely distributed throughout the body. nafdac.gov.ngglowm.com It readily crosses the blood-brain barrier, with studies indicating that drug concentrations in the central nervous system are typically higher than those found in the plasma. glowm.com Animal studies have confirmed the distribution of fluphenazine to the brain, as well as to other major organs like the liver and lungs. nih.gov Fluphenazine is highly protein-bound in the plasma, with binding rates reported to be between 91% and 99%. glowm.com The drug is extensively metabolized in the liver and its metabolites are excreted in the urine and, via the biliary tract, in the feces. glowm.comfda.gov.ph

Table 2: Pharmacokinetic Parameters of Fluphenazine Esters

ParameterThis compound/Decanoate
Route of AdministrationIntramuscular Depot Injection
AbsorptionSlow release from injection site
MetabolismHydrolyzed in plasma to active fluphenazine
Onset of Action24-72 hours
Protein Binding91-99%
DistributionWidely distributed; crosses blood-brain barrier
EliminationPrimarily via urine and feces after liver metabolism
This table summarizes general characteristics. nafdac.gov.ngglowm.comfda.gov.ph
Central Nervous System Distribution Dynamics

Following intramuscular administration, this compound is gradually released from the injection site. The esterified form, this compound, is more lipid-soluble than its parent compound, fluphenazine, facilitating its distribution into adipose tissue, which acts as a reservoir. Subsequently, the ester is hydrolyzed, releasing active fluphenazine into the systemic circulation.

Fluphenazine readily crosses the blood-brain barrier, a critical step for its antipsychotic activity. nih.govunboundmedicine.comunboundmedicine.com Studies have shown that concentrations of fluphenazine in the central nervous system (CNS) are generally higher than those in the plasma, indicating significant uptake into brain tissue. glowm.comglowm.com The primary mechanism of action within the CNS involves the blockade of postsynaptic dopamine D2 receptors, particularly in the mesolimbic pathways. patsnap.comdrugbank.com This antagonism of dopamine receptors is believed to be the cornerstone of its antipsychotic effects, mitigating symptoms such as hallucinations and delusions. patsnap.com

Protein Binding Dynamics

Once in the bloodstream, fluphenazine is extensively bound to plasma proteins, with reports indicating a binding rate of 90% or higher. nih.govunboundmedicine.comunboundmedicine.com It predominantly binds to alpha-1 acid glycoprotein. pdr.net This high degree of protein binding means that only a small fraction of the drug is free and biologically active at any given time. This characteristic influences its distribution and elimination from the body.

Interactive Data Table: Protein Binding of Fluphenazine

Parameter Value Reference
Protein Binding >90% nih.govunboundmedicine.comunboundmedicine.com
Primary Binding Protein Alpha-1 acid glycoprotein pdr.net

Biotransformation Pathways and Metabolite Formation

Hepatic Metabolic Processes

The liver is the primary site of fluphenazine metabolism. glowm.comglowm.com The biotransformation of fluphenazine is extensive and involves several key enzymatic pathways. nih.gov These processes include oxidation, hydroxylation, and conjugation reactions, primarily mediated by the cytochrome P450 enzyme system, with CYP2D6 being a major contributing enzyme. pdr.netgenome.jp

The metabolism of fluphenazine results in the formation of several metabolites. escholarship.org Key metabolic pathways include:

Sulfoxidation: The formation of fluphenazine sulfoxide. nih.gov

Hydroxylation: The creation of hydroxylated metabolites, such as 7-hydroxyfluphenazine (B30106). escholarship.orgnih.gov

Conjugation: These metabolites can then undergo conjugation with glucuronic acid, increasing their water solubility for excretion. pdr.netescholarship.org

Some evidence suggests that fluphenazine and its metabolites may undergo enterohepatic recirculation, where they are excreted in the bile, reabsorbed in the intestine, and returned to the liver. unboundmedicine.comunboundmedicine.com

Excretion Pathways

Renal Clearance Mechanisms

The elimination of fluphenazine and its metabolites occurs through both renal and fecal routes. glowm.comglowm.com The water-soluble conjugated metabolites are primarily excreted in the urine via the kidneys. glowm.comglowm.compdr.net Unchanged drug and some non-conjugated metabolites are also found in the urine. nih.govdrugs.com Studies have shown that the urinary excretion rate of conjugated fluphenazine is related to its plasma concentration, providing a potential method for monitoring the drug's kinetics. nih.gov A portion of the drug and its metabolites are also eliminated in the feces through the biliary tract. glowm.comglowm.com

Interactive Data Table: Excretion of Fluphenazine

Excretion Route Metabolites Excreted Reference
Renal (Urine) Unchanged drug, Fluphenazine sulfoxide, 7-Hydroxyfluphenazine, Conjugated metabolites glowm.comglowm.compdr.netnih.govdrugs.com
Fecal (Bile) Unchanged drug, 7-Hydroxyfluphenazine glowm.comglowm.comescholarship.org
Biliary Excretion Routes

The excretion of fluphenazine and its metabolites involves multiple pathways, including renal and fecal routes. The fecal excretion is primarily facilitated through biliary routes. Following administration, fluphenazine is extensively metabolized in the liver. glowm.commdpi.com These metabolites, along with some unchanged drug, are then secreted into the bile and subsequently eliminated from the body via the feces. glowm.commdpi.com

Research in animal models has provided more specific insights into this process for fluphenazine esters. In studies involving dogs administered with radiolabeled this compound, the metabolite 7-hydroxyfluphenazine was identified as a significant component present in the bile. This finding highlights the role of the biliary system in the clearance of key metabolites of fluphenazine.

Time-Dependent Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by its long-acting nature, which is governed by the slow hydrolysis of the enanthate ester at the intramuscular injection site to release the active fluphenazine moiety. This process results in distinct time-dependent parameters compared to oral or other esterified formulations.

After a single intramuscular injection, this compound typically reaches peak plasma concentrations (Tmax) between 2 to 3 days. cambridge.org The apparent elimination half-life following a single injection is approximately 3.5 to 4 days. cambridge.org

Comparative studies have highlighted the differences between the enanthate and decanoate esters. In a study involving schizophrenic patients, this compound produced higher initial plasma peaks and demonstrated better bioavailability compared to the decanoate form. nih.gov In one patient from this study, the half-life for this compound was reported to be 15.3 days. nih.gov High initial plasma values of fluphenazine have been observed within 15-30 minutes after injection of high doses of the enanthate ester, followed by a plasma plateau lasting 5-7 days. nih.gov

The table below summarizes key time-dependent pharmacokinetic parameters for this compound from human studies.

Interactive Data Table: Time-Dependent Pharmacokinetic Parameters of this compound

ParameterValueStudy Population/ConditionsCitation
Time to Peak Plasma Concentration (Tmax) 2 to 3 daysFollowing a single IM injection cambridge.org
Apparent Elimination Half-Life 3.5 to 4 daysFollowing a single IM injection cambridge.org
Comparative Half-Life 15.3 daysMegadose administration in one patient nih.gov
Time to Initial Peak (High Dose) 1 to 2 hoursHigh-dose administration in schizophrenic patients nih.gov
Time to Secondary Peak (High Dose) 2 to 3 daysHigh-dose administration in schizophrenic patients nih.gov

Pharmacodynamic Effects and Relationships

Relationship Between Plasma Concentrations and Therapeutic Response

The relationship between the plasma concentration of fluphenazine and its therapeutic response is complex and not always linear. Research has yielded variable findings, with some studies suggesting a therapeutic window while others find no clear correlation.

In a study involving patients treated with high doses of this compound, it was suggested that certain patients who are refractory to standard doses may require higher plasma concentrations to achieve a reduction in psychopathology. nih.gov Conversely, other studies, primarily focusing on the fluphenazine decanoate formulation, have struggled to establish a definitive link between plasma levels and clinical outcomes or side effects. nih.govncpz.ru One investigation with fluphenazine decanoate did find a significant relationship between lower plasma levels and an increased risk of psychotic relapses over a six to nine-month period. cambridge.org

For oral fluphenazine, some research indicates that patients who respond to treatment show the most significant improvement in positive symptoms at plasma levels exceeding 1.0 ng/mL. nih.gov However, in first-episode schizophrenia, no association was found between plasma fluphenazine levels and treatment response. psychiatryonline.org The difficulty in establishing a clear relationship may be due to factors such as the presence of active metabolites that are not always measured and differences between first-episode and chronic patient populations. psychiatryonline.org

Pharmacokinetic-Pharmacodynamic Modeling and Simulation

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a tool used to explore the relationship between drug exposure (pharmacokinetics) and the pharmacological or therapeutic effect (pharmacodynamics). frontiersin.org These models can help in understanding the time course of a drug's effect and optimizing dosing regimens. frontiersin.orgnih.gov

For long-acting injectable antipsychotics, PK/PD modeling can be particularly useful for simulating plasma concentration profiles over time and predicting how different dosing strategies might impact clinical response. This is especially relevant for formulations like this compound, which exhibit 'flip-flop' kinetics, where the slow absorption from the injection depot is the rate-limiting step determining the drug's elimination profile. nih.gov

Despite the utility of this approach, specific PK/PD models and simulations for this compound are not extensively documented in the available scientific literature. Research in this area has more commonly focused on other long-acting antipsychotics, using simulations to guide switching strategies between different depot formulations. jnjmedicalconnect.com The development of a dedicated PK/PD model for this compound would require detailed data linking its plasma concentration profile to specific clinical endpoints over time.

Receptor Occupancy Studies in Relation to Clinical Effects

The primary mechanism of action of fluphenazine is the blockade of dopamine D2 receptors in various brain pathways. drugbank.comwikipedia.org The extent of this receptor blockade, or occupancy, is believed to be directly related to both its therapeutic antipsychotic effects and certain side effects.

Positron Emission Tomography (PET) studies on antipsychotics have established a general therapeutic window for D2 receptor occupancy. Antipsychotic efficacy is typically associated with a D2 receptor occupancy of 60-80%. nih.govsemanticscholar.orgfrontiersin.org When occupancy exceeds 80%, there is a substantially increased risk of extrapyramidal side effects (EPS), such as muscle rigidity. semanticscholar.orgfrontiersin.orgnih.gov

The clinical implication is that achieving a D2 receptor occupancy within the therapeutic range is crucial for balancing efficacy and tolerability. However, directly translating this to this compound is challenging due to the limited specific receptor occupancy data for this particular formulation. cambridge.org

Clinical Efficacy and Comparative Effectiveness Research

Therapeutic Efficacy in Psychotic Disorders

The therapeutic value of fluphenazine (B1673473) enanthate is primarily assessed through its ability to reduce the symptoms of psychosis and maintain stability over the long term.

Symptom Reduction in Schizophrenia Spectrum Disorders

Clinical research has examined the effect of fluphenazine enanthate on the various symptom domains of schizophrenia.

Positive symptoms, such as hallucinations and delusions, are hallmark features of schizophrenia. A controlled study involving 12 schizophrenic patients who were refractory to standard doses of neuroleptics indicated that treatment with higher than normal doses of this compound could lead to a reduction in psychopathology. In this study, a pronounced symptom reduction was observed in four of the patients. nih.gov

While comprehensive data from large-scale clinical trials focusing specifically on this compound's impact on positive symptoms as measured by standardized scales like the Brief Psychiatric Rating Scale (BPRS) are limited, the available evidence suggests its potential for symptom reduction. The BPRS is a tool used by clinicians and researchers to measure psychiatric symptoms, including those positive symptoms characteristic of psychosis. nih.gov

It is important to note that much of the broader research on long-acting fluphenazine injections combines data for both the enanthate and decanoate (B1226879) esters, with the latter being more extensively studied. A comprehensive Cochrane review, which included 73 randomized studies, highlighted the general effectiveness of fluphenazine depot preparations in managing schizophrenia but also noted the relative scarcity of studies focusing solely on the enanthate ester. nih.gov

One comparative study of fluphenazine decanoate and this compound did not report on clinically significant changes in global state. nih.gov This highlights a gap in the specific evidence base for this compound's effect on this important outcome measure.

Relapse Prevention and Recidivism Reduction

Direct comparisons of long-term relapse rates between this compound and a placebo are not well-documented in the available scientific literature. A broader review of oral fluphenazine versus placebo found that the risk of relapse in the long term was greater in individuals receiving a placebo, based on two small studies. nih.govcochrane.org However, this finding pertains to the oral formulation and cannot be directly extrapolated to the enanthate injection.

The more extensively studied fluphenazine decanoate has been shown in a long-term study to significantly reduce relapse compared with placebo. nih.gov While both are esters of fluphenazine, the differing pharmacokinetic profiles mean that efficacy data cannot be assumed to be identical.

The goal of maintenance treatment with a long-acting injectable like this compound is to provide sustained symptomatic control and prevent the re-emergence of psychotic symptoms. While the principle of depot antipsychotics supports the notion of sustained control, specific long-term data demonstrating this for this compound are sparse.

A study comparing fluphenazine decanoate and this compound found no significant difference in medium-term relapse rates between the two formulations, although the evidence quality was rated as very low. nih.gov This suggests a comparable, though not definitively established, capacity for sustained symptomatic control between the two esters.

Interactive Data Table: Comparative Relapse Rates (Medium Term)

Treatment GroupNumber of Participants (n)Risk Ratio (RR)95% Confidence Interval (CI)Quality of Evidence
This compound vs. Fluphenazine Decanoate49 (1 RCT)2.430.71 to 8.32Very Low

Note: This table is based on limited data from a single randomized controlled trial (RCT) as reported in a Cochrane review. The wide confidence interval and very low quality of evidence indicate a high degree of uncertainty in this finding.

Influence on Self-Harm Behaviors

Research into the specific effects of this compound on self-harm is limited; however, studies involving its closely related long-acting formulation, fluphenazine decanoate, provide some insight. Fluphenazine decanoate has been observed to have valuable effects in reducing self-harm behaviors among outpatients with histories of multiple suicide attempts researchgate.net. One study investigating two different doses of fluphenazine decanoate in patients with multiple suicide attempts found that both a low dose and an ultra-low dose led to a significant reduction in self-harm behaviors nih.gov. While there was a trend suggesting a greater effect for the low dose over the ultra-low dose on "serious" self-harm, the difference did not reach statistical significance nih.gov.

Comparative Efficacy Studies

Versus Oral Antipsychotic Formulations

Comparative studies of this compound versus oral antipsychotics have yielded mixed results. A long-term study spanning 21 months reported that this compound was superior to oral fluphenazine in reducing relapse rates among 82 outpatients with schizophrenia nih.gov. However, other clinical trial data are more limited. One randomized controlled trial with 31 participants found no clear difference in global state changes between this compound and oral neuroleptics over a period of zero to five weeks researchgate.net. Clinical studies have suggested that this compound does not consistently demonstrate superiority over oral fluphenazine researchgate.net.

Efficacy of this compound vs. Oral Fluphenazine in Controlled Trials
StudyComparisonDurationKey Efficacy OutcomeResultCitation
Del Giudice et al.This compound vs. Oral Fluphenazine21 monthsRelapse ReductionThis compound was superior to oral fluphenazine. nih.gov
Unnamed RCTThis compound vs. Oral Neuroleptics5 weeksGlobal ChangeNo clear difference between treatment groups. researchgate.net

However, other systematic reviews have presented contrasting findings. One review incorporating a meta-analysis of RCTs concluded there was no significant difference in relapse rates between FGA-LAIs and oral antipsychotics (RR = 0.96) cambridge.org. Similarly, a Cochrane review focusing on fluphenazine decanoate found it did not reduce relapse more than oral neuroleptics in the medium term across six RCTs involving 419 participants researchgate.netnih.gov. These disparate results may be influenced by differences in study methodologies, patient populations, and the specific formulations included in the analyses nih.govcambridge.org.

Versus Other First-Generation Long-Acting Injectable Antipsychotics (e.g., Fluphenazine Decanoate)

Direct comparisons between this compound and the more extensively studied fluphenazine decanoate are scarce. A Cochrane review identified one RCT with 49 participants that directly compared the two esters nih.govnih.govcochrane.org. The findings showed no significant difference in medium-term relapse rates between fluphenazine decanoate and this compound, although the quality of this evidence was rated as very low nih.govnih.govcochrane.org.

Comparative Efficacy of this compound vs. Fluphenazine Decanoate
Outcome MeasureFindingStudy DetailsCitation
Medium-Term Relapse RateNo significant difference1 RCT, n=49, RR 2.43 (CI 0.71 to 8.32) nih.govnih.gov
Need for Additional Antipsychotic Treatment (0-5 weeks)Significant difference favoring decanoate1 RCT, n=33, RR 0.39 (CI 0.18 to 0.86) nih.gov

Versus Second-Generation Long-Acting Injectable Antipsychotics

The comparison between first-generation LAIs like this compound and second-generation long-acting injectables (SGA-LAIs) reveals nuanced efficacy trends, particularly in real-world observational and uncontrolled studies. While randomized controlled trials have often shown no significant difference in efficacy between FGA-LAIs and SGA-LAIs, observational studies suggest potential advantages for SGAs in certain domains. ipinnovative.com

A naturalistic mirror-image study involving 166 patients found no significant differences in hospitalization occurrences between those who switched to FGA-LAIs and those who switched to SGA-LAIs. nih.gov However, the same study identified a significant improvement in functional scores for the SGA-LAI group. nih.gov Retrospective observational studies have also reported no statistical differences in hospitalization rates when comparing fluphenazine LAIs to oral second-generation antipsychotics.

Conversely, some research indicates potential disadvantages for certain FGAs. One study noted that hospitalization appears higher for patients receiving haloperidol (B65202) decanoate compared to those on risperidone (B510) or aripiprazole (B633) injections. cda-amc.ca However, it found little to no difference when comparing injectable risperidone to a combined group of haloperidol decanoate and fluphenazine decanoate. cda-amc.ca This suggests that efficacy can vary even within the FGA-LAI class and that fluphenazine may have a comparable profile to some SGAs regarding specific outcomes like hospitalization. cda-amc.ca The consensus from meta-analyses of observational studies is that LAIs demonstrate significant benefits over oral formulations, a finding not always replicated in the more controlled environment of RCTs. nih.gov

Long-Term Functional and Clinical Outcomes

Impact on Hospitalization Rates and Duration

One of the most consistently reported benefits of long-acting injectable antipsychotics, including first-generation agents like this compound, is their significant impact on reducing psychiatric hospitalizations. Mirror-image studies, which compare patient outcomes in the period before and after starting LAI treatment, provide compelling evidence of this effect.

Meta-analyses of earlier randomized controlled trials, which predominantly featured fluphenazine, also concluded that FGA-LAIs were superior to oral antipsychotics in reducing hospitalization rates. oup.comnih.gov More recent population-based cohort studies support these findings, showing that patients receiving LAIs have a significantly lower risk of rehospitalization compared to those who remain on oral antipsychotics. psychiatrist.com

Impact of Switching from Oral Antipsychotics to Long-Acting Injectables (LAIs) on Hospitalization
Outcome MeasureBefore LAI Initiation (Oral Therapy)After LAI InitiationPercentage Reduction
Average Number of Hospital Admissions0.76 per year0.21 per year71%
Ward Admissions32 of 44 patients admitted5 of 44 patients admitted91% reduction in admissions
Emergency Room VisitsData not specifiedData not specified80%
Total Days in Hospital (44 patients)1347 days59 days95.6%
Mean Length of Stay per Patient~30.6 days~1.3 days~95.8%

Data synthesized from multiple mirror-image and naturalistic studies. nih.gov

Trajectories of Functional Improvement

The trajectory of functional improvement for patients on this compound is an area of ongoing research, with evidence suggesting that while LAIs as a category improve functioning, second-generation agents may offer an advantage. Functioning is often measured using scales such as the Global Assessment of Functioning (GAF), which evaluates psychological, social, and occupational functioning.

However, the same study highlighted a key difference between FGA-LAIs and SGA-LAIs. While both groups showed reduced hospitalizations, patients who switched specifically to SGA-LAIs had a statistically significant improvement in GAF scores when compared directly with patients who switched to FGA-LAIs. nih.gov This suggests that while first-generation depot antipsychotics like this compound are effective in improving function compared to oral medications, second-generation formulations may lead to better functional outcomes. nih.gov

Comparative Functional Improvement (GAF Scores) After Switching to LAIs
Patient GroupMean GAF Score Improvement (Points)Statistical Significance vs. Pre-LAIComparative Note
Overall LAI Group (FGA & SGA)+15.69SignificantOverall 29.3% improvement from baseline
FGA-LAI GroupImprovement notedSignificantSGA-LAI group showed significantly greater improvement in GAF scores compared to the FGA-LAI group.
SGA-LAI GroupImprovement notedSignificant

Data based on a 1-year mirror-image study comparing FGA- and SGA-LAIs. nih.gov

Patient-Reported Outcomes and Quality of Life Measures

Research indicates that second-generation antipsychotics (SGAs) are generally associated with a significant improvement in patient-reported quality of life compared to first-generation antipsychotics. mdpi.com One study found that patients treated with risperidone LAI had better odds of achieving a higher quality of life score (measured by EQ-5D) compared to those on FGA-LAIs. mdpi.com This difference may be related to the side effect profiles, as first-generation antipsychotics are known to have the potential to lower mood and cause distressing movement disorders. cochrane.orgnih.gov

From the patient's perspective, the logistics of treatment also impact the quality of life. A time trade-off study designed to estimate health-related quality of life found a clear patient preference for treatments with longer injection intervals. nih.gov In the study, a 3-monthly injection was associated with the highest utility value (0.70), followed by a 4-weekly injection (0.65), and a 2-weekly injection (0.61). nih.gov Given that this compound is typically administered every one to three weeks, this suggests that the frequency of injections could be a relative disadvantage from a quality-of-life standpoint compared to newer, longer-acting options. nih.gov However, it is important to note that many studies included in systematic reviews did not report on patient satisfaction or quality of life, indicating a gap in the available data for older medications like this compound. nih.govcochrane.org

Adverse Effect Profiles and Safety Considerations

Neuropsychiatric Adverse Effects

Fluphenazine (B1673473) enanthate, a typical first-generation antipsychotic, is associated with a range of neuropsychiatric adverse effects, primarily due to its mechanism of action which involves the blockade of dopamine (B1211576) D2 receptors in the brain. These side effects can be distressing for patients and may impact treatment adherence. The most prominent of these are extrapyramidal symptoms (EPS) and the long-term risk of tardive dyskinesia (TD). Other reported neuropsychiatric effects include agitation, restlessness, excitement, insomnia, and bizarre dreams.

Extrapyramidal Symptoms (EPS)

Extrapyramidal symptoms are a significant class of adverse effects associated with fluphenazine enanthate. These movement disorders arise from the drug's potent antagonism of dopamine D2 receptors in the nigrostriatal pathway, a key area for motor control. EPS can manifest in various forms, including akathisia, dystonia, and parkinsonism. Studies have shown that a substantial percentage of patients treated with this compound experience some form of EPS. For instance, one study of schizophrenic outpatients found that 61% of patients experienced extrapyramidal side effects, with 22% being clinically significant.

Akathisia and Dystonia Mechanisms

Akathisia is characterized by a subjective feeling of inner restlessness and a compelling urge to be in constant motion. Patients may exhibit behaviors such as rocking, pacing, or an inability to keep their legs still. The precise mechanism is not fully understood but is thought to involve the blockade of dopamine receptors in the mesocortical pathway, leading to a disruption in the modulation of motor activity. This compound has been shown to produce more clinically significant akathisia compared to fluphenazine decanoate (B1226879).

Dystonia involves sustained or intermittent muscle contractions causing abnormal, often repetitive, movements or postures. These can affect various muscle groups, leading to conditions like oculogyric crisis (involuntary upward deviation of the eyes), torticollis (neck twisting), and opisthotonos (arching of the back). Acute dystonic reactions are believed to result from an acute and potent blockade of dopamine D2 receptors, creating an imbalance with the cholinergic system in the basal ganglia. High-potency antipsychotics like fluphenazine are more frequently associated with dystonia than low-potency agents.

Parkinsonism Manifestations

Drug-induced parkinsonism is a common extrapyramidal symptom of this compound. It mimics the symptoms of Parkinson's disease and is caused by the blockade of dopamine receptors in the nigrostriatal pathway, leading to a state of dopamine deficiency. The clinical presentation typically includes:

Bradykinesia: Slowness of movement.

Rigidity: Stiffness of the limbs and trunk.

Resting Tremor: A characteristic shaking that is most prominent at rest.

Postural Instability: Impaired balance and coordination, which can increase the risk of falls.

Unlike idiopathic Parkinson's disease, drug-induced parkinsonism symptoms tend to appear more rapidly after initiating the medication. In a study of schizophrenic patients treated with fluphenazine, parkinsonism was observed in 34% of the subjects.

Comparative Incidence with Oral Antipsychotics

Long-acting injectable formulations like this compound are often compared to their oral counterparts regarding side effect profiles. Some studies suggest that this compound may be associated with a higher incidence of EPS compared to oral fluphenazine. One long-term study found that while the injectable form was superior in reducing relapse, 6 patients on this compound experienced EPS, whereas none on oral fluphenazine did. However, other research indicates that depot formulations like fluphenazine decanoate (a similar long-acting injectable) were associated with significantly fewer movement disorders compared to oral neuroleptics. The differing pharmacokinetic profiles, with the enanthate ester potentially leading to more rapid initial drug release compared to the decanoate, might contribute to these variations.

Study PopulationThis compound (EPS Incidence)Oral Fluphenazine (EPS Incidence)Reference
82 Schizophrenia Outpatients6 out of 41 patients (14.6%)0 out of 41 patients (0%)

Tardive Dyskinesia Development and Mechanisms

Tardive dyskinesia (TD) is a serious, potentially irreversible movement disorder that can develop after long-term use of antipsychotic medications, including this compound. It is characterized by involuntary, repetitive, and purposeless movements, most commonly affecting the orofacial region (lip-smacking, tongue protrusion, chewing motions) but can also involve the limbs and trunk.

The exact mechanism of TD is complex and not fully elucidated, but a leading hypothesis involves the long-term blockade of dopamine D2 receptors. This chronic blockade is thought to lead to an upregulation and supersensitivity of these receptors in the nigrostriatal pathway. Consequently, when dopamine is released, it produces an exaggerated response, resulting in the characteristic hyperkinetic movements of TD.

Long-Term Risk Assessment

The risk of developing tardive dyskinesia increases with the duration of antipsychotic treatment and the cumulative dose. Older age and female gender are also identified as significant risk factors. Studies have investigated the prevalence of TD in patients treated with fluphenazine. One study evaluating 135 outpatients found that of the 63 patients treated with fluphenazine, 32 (50.8%) had TD, although this was not statistically different from the non-fluphenazine-treated group. Another study found that both the total dose and average daily dose of fluphenazine decanoate correlated significantly with higher scores on the Abnormal Involuntary Movement Scale (AIMS), a tool used to assess the severity of TD.

Discontinuation of the offending agent can sometimes lead to an improvement in TD symptoms, though the condition may persist. A meta-analysis has shown that the annual incidence of TD with first-generation antipsychotics like fluphenazine is around 6.5%.

Antipsychotic GenerationAnnual Incidence of Tardive DyskinesiaReference
First-Generation Antipsychotics (e.g., Fluphenazine)6.5%
Second-Generation Antipsychotics2.6%

Endocrine and Metabolic Dysregulation

This compound can induce significant changes in the endocrine and metabolic systems, primarily through its effects on dopamine pathways that regulate hormone secretion.

Dopamine acts as a primary inhibitor of prolactin secretion from the pituitary gland. nih.gov By blocking D2 receptors in the tuberoinfundibular pathway, this compound removes this inhibition, leading to elevated levels of prolactin in the blood (hyperprolactinemia). researchgate.net

Clinical manifestations of hyperprolactinemia can include:

In Women: Galactorrhea (inappropriate lactation), menstrual irregularities (oligomenorrhea or amenorrhea), and infertility.

In Men: Gynecomastia (breast enlargement), decreased libido, and erectile dysfunction.

Long-term consequences: Prolonged hyperprolactinemia can lead to decreased bone mineral density and an increased risk of osteoporosis.

Compared to many SGAs, high-potency FGAs like fluphenazine are generally associated with a lower risk of significant weight gain and metabolic syndrome. A meta-analysis of antipsychotic-induced weight gain showed that fluphenazine was associated with a relatively small mean weight change at 10 weeks. scispace.com Another study found that individuals prescribed fluphenazine were more likely to remain at a normal Body Mass Index (BMI) compared to those on several SGAs.

However, the risk is not absent. Antipsychotic medications can contribute to the development of metabolic syndrome, which is a cluster of conditions including increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. nih.gov While less common with fluphenazine, clinicians should still monitor for these indicators.

Estimated Mean Weight Change with Antipsychotics at 10 Weeks

AntipsychoticEstimated Mean Weight Change (kg)
Clozapine4.45
Olanzapine4.15
Thioridazine3.19
Sertindole2.92
Chlorpromazine (B137089)2.58
Risperidone (B510)2.10
Haloperidol (B65202)1.08
Fluphenazine0.43
Ziprasidone0.04
Molindone-0.39

Cardiovascular Considerations

This compound can have effects on the cardiovascular system, although some of these are less common than with low-potency phenothiazines.

Cardiovascular adverse effects attributed to fluphenazine include hypertension, fluctuations in blood pressure, and, rarely, hypotension. nih.gov Orthostatic hypotension, a sudden drop in blood pressure upon standing, can also occur.

There is evidence that antipsychotics, including phenothiazines, can cause electrocardiographic (ECG) changes, such as T-wave abnormalities and prolongation of the QT interval. While fluphenazine is not classified as having a high risk for QT prolongation, caution is advised, especially in patients with pre-existing cardiac conditions or those taking other medications that can affect the QT interval. Rare cases of more severe cardiovascular events, such as atrioventricular block and bradycardia, have been reported in association with fluphenazine decanoate.

Hematologic System Effects

Treatment with fluphenazine can be associated with hematologic adverse effects, including leukopenia, neutropenia, and in rare cases, agranulocytosis. nih.govmedicinenet.com Agranulocytosis is a severe and potentially life-threatening condition characterized by a sharp decrease in granulocytes, a type of white blood cell. frontiersin.org Risk factors for developing leukopenia or agranulocytosis during fluphenazine therapy include a pre-existing low white blood cell count and a history of drug-induced leukopenia or neutropenia. nih.gov Frequent monitoring of the complete blood count is recommended for patients with these risk factors, especially during the initial months of treatment. nih.gov

Cognitive Function Impact

The use of high-potency typical antipsychotics, such as fluphenazine, is associated with the risk of Neuroleptic-Induced Deficit Syndrome (NIDS). syndrome.co.uk NIDS is characterized by symptoms that mimic the negative symptoms of schizophrenia, including emotional blunting, apathy, and difficulty in thinking or concentrating. wikipedia.org This syndrome is thought to result from the profound blockade of dopamine D2 receptors in the mesocortical and mesolimbic pathways, which are crucial for motivation and emotional regulation. syndrome.co.uk It is important to differentiate NIDS from the primary negative symptoms of schizophrenia to avoid inappropriate increases in antipsychotic dosage. wikipedia.org

Table 2: Potential Cognitive and Hematologic Effects of Fluphenazine

System Adverse Effect Key Characteristics
Hematologic Leukopenia/Agranulocytosis Reduced white blood cell count; increased risk with pre-existing low WBC. nih.gov
Cognitive Neuroleptic-Induced Deficit Syndrome (NIDS) Mimics negative symptoms of schizophrenia (e.g., apathy, emotional blunting). syndrome.co.ukwikipedia.org
Cognitive Impairment in Specific Domains Potential for negative effects on attention, memory, and problem-solving. nih.govyoutube.com

Substance Withdrawal Syndromes Associated with Discontinuation

Abrupt discontinuation of this compound can lead to a variety of withdrawal symptoms. These are broadly categorized as physical and psychological manifestations and can significantly impact the patient's well-being. It is crucial to distinguish withdrawal from a relapse of the underlying psychotic disorder, although the two can co-occur.

Sudden cessation of fluphenazine is not recommended, as it may cause unpleasant withdrawal symptoms drugs.com. A study on the withdrawal of fluphenazine decanoate, a similar long-acting formulation, in an Irish patient cohort, found that its discontinuation was associated with an increased rate of relapse in individuals who were previously stable cambridge.orgcambridge.orgnih.gov. Specifically, 46.7% of participants experienced a relapse in the 24 months following discontinuation, compared to only 6.7% in the 24 months prior cambridge.orgcambridge.orgnih.gov.

Newborns exposed to antipsychotic drugs like fluphenazine during the third trimester of pregnancy are at risk for extrapyramidal and/or withdrawal symptoms following delivery nami.orgdrugs.comfda.gov. These symptoms can include agitation, hypertonia, hypotonia, tremor, somnolence, respiratory distress, and feeding disorders nami.orgdrugs.comfda.gov. While some cases are self-limiting, others may require intensive care and prolonged hospitalization nami.orgdrugs.comfda.gov.

CategoryAssociated Withdrawal Symptoms
Movement Disorders Dyskinesia (involuntary, erratic, writhing movements of the face, arms, legs, or trunk)
Akathisia (a state of agitation, distress, and restlessness)
Dystonia (involuntary muscle contractions that cause repetitive or twisting movements)
Gastrointestinal Nausea, Vomiting, Diarrhea, Anorexia
Neurological Insomnia, Headaches, Dizziness
Psychological Anxiety, Agitation, Restlessness

Long-Term Safety Monitoring and Irreversible Effects

Long-term administration of this compound necessitates vigilant monitoring for potentially irreversible adverse effects. These effects can have a profound and lasting impact on a patient's quality of life.

Tardive Dyskinesia (TD)

One of the most significant risks associated with long-term use of fluphenazine is tardive dyskinesia, a serious movement disorder that may not be reversible drugs.com. The risk of developing TD increases with higher doses and longer duration of treatment, particularly in older adults drugs.com. This condition is characterized by involuntary, dyskinetic movements drugs.com. Symptoms of TD include grimacing, sucking and smacking of lips, and other uncontrollable movements nami.org. To mitigate this risk, it is recommended to use the smallest effective dosage for the shortest possible duration drugs.com. Regular monitoring for TD is crucial for all patients on long-term antipsychotic therapy nami.org. The American Psychiatric Association recommends assessing patients for abnormal involuntary movements every 6 months, and for those at increased risk, every 3 months drugs.com. If signs of TD appear, discontinuation of the drug should be considered, though some patients may require continued treatment despite the presence of the syndrome drugs.comfda.gov.

Neuroleptic Malignant Syndrome (NMS)

Although rare, Neuroleptic Malignant Syndrome (NMS) is a life-threatening idiosyncratic reaction to antipsychotic medications, including fluphenazine medscape.commedicinenet.comwebmd.com. NMS is characterized by a tetrad of symptoms: fever, muscular rigidity, altered mental status, and autonomic dysfunction medscape.com. The onset typically occurs within 4 to 14 days after starting therapy, with 90% of cases happening within 10 days medscape.com. However, it can also manifest years into treatment medscape.com. The syndrome may last for up to a month in patients who have received depot neuroleptics like fluphenazine medscape.com. Potent typical neuroleptics such as fluphenazine have been most frequently associated with NMS webmd.comnih.gov. While the mortality rate has decreased from 20-30%, it is still estimated to be between 5-11.6% medscape.com.

Irreversible EffectClinical ManifestationsMonitoring Recommendations
Tardive Dyskinesia (TD) Involuntary, repetitive body movements such as grimacing, tongue protrusion, lip smacking, puckering and pursing of the lips, and rapid eye blinking. mhanational.orgRegular assessment for abnormal involuntary movements (e.g., using the Abnormal Involuntary Movement Scale - AIMS) every 3-6 months. drugs.com
Neuroleptic Malignant Syndrome (NMS) High fever, severe muscle rigidity, altered mental status, and autonomic dysfunction (e.g., irregular pulse or blood pressure, tachycardia, diaphoresis, and cardiac dysrhythmia). medscape.comImmediate medical attention is required if symptoms develop. Regular monitoring of vital signs, mental status, and for signs of muscle rigidity, especially after initiation of treatment or dose adjustments.

Other Long-Term Considerations

Prolonged therapy with fluphenazine may also lead to other adverse effects that require monitoring. These include:

Ocular Changes : Pigmentary retinopathy and deposits in the cornea and lens can occur with long-term use medicinenet.com.

Endocrine Effects : Fluphenazine can elevate prolactin levels, which may persist during chronic administration nami.orgfda.gov. In the long term, this can lead to osteoporosis and an increased risk of bone fractures nami.org.

Hematological Effects : Leukopenia, neutropenia, and agranulocytosis have been reported. Regular monitoring of the complete blood count (CBC) is recommended, especially in patients with a pre-existing low white blood cell count or a history of drug-induced leukopenia drugs.com.

Hepatic and Renal Function : Periodic checks of liver and kidney function are advised for patients on long-term therapy. If blood urea (B33335) nitrogen (BUN) becomes abnormal, discontinuation of treatment should be considered fda.gov.

Pharmacogenomics and Personalized Medicine Approaches

Genetic Polymorphisms Influencing Pharmacokinetic Variability

The way an individual's body processes fluphenazine (B1673473) enanthate—a process known as pharmacokinetics—is significantly influenced by genetic factors. texaspgx.com Variations, or polymorphisms, in genes that code for metabolic enzymes and drug transporters can lead to substantial differences in drug concentrations between patients, affecting both efficacy and tolerability. texaspgx.comnih.gov

The most critical enzyme in the metabolism of fluphenazine is Cytochrome P450 2D6 (CYP2D6). nih.gov The gene for this enzyme is highly polymorphic, leading to different metabolic phenotypes: mdpi.com

Poor Metabolizers (PMs): Individuals with two non-functional copies of the CYP2D6 gene. They metabolize fluphenazine very slowly, which can lead to higher-than-expected drug levels in the blood.

Intermediate Metabolizers (IMs): These individuals have one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in slower metabolism than normal. mdpi.com

Normal (Extensive) Metabolizers (NMs): Most people fall into this category, carrying two fully functional copies of the CYP2D6 gene and metabolizing the drug as expected. mdpi.com

Ultrarapid Metabolizers (UMs): Carrying multiple copies of the CYP2D6 gene, these individuals process fluphenazine much faster than normal, which may lead to lower plasma concentrations and potential treatment failure at standard doses. mdpi.com

Another key component of pharmacokinetic variability is drug transport. The ATP-binding cassette subfamily B member 1 (ABCB1) gene encodes for P-glycoprotein (P-gp), an efflux transporter that plays a role in limiting drug distribution across the blood-brain barrier. nih.govmdpi.com Polymorphisms in ABCB1 could theoretically alter the amount of fluphenazine that reaches its target receptors in the brain, although research in this area has produced conflicting results and its clinical relevance remains under investigation. nih.govmercer.edu

Pharmacogenomic Markers for Adverse Effect Susceptibility

Genetic variations can also predispose individuals to a higher risk of developing specific adverse effects during treatment with fluphenazine enanthate. A significant area of research has focused on identifying markers for tardive dyskinesia (TD), a potentially irreversible movement disorder associated with long-term use of first-generation antipsychotics. nih.govnih.govmdpi.com

Polymorphisms in genes related to the dopamine (B1211576) system, the primary target of fluphenazine, are of particular interest. The dopamine D2 receptor gene (DRD2) has been extensively studied, with certain variants, such as the Taq1A and -141C Ins/Del polymorphisms, showing associations with TD risk in some populations. nih.govoup.commdpi.com Variations in the dopamine D3 receptor gene (DRD3) have also been implicated. bohrium.com

The serotonin (B10506) system is also thought to play a role. Genes encoding serotonin receptors, such as HTR2A and HTR2C, have been investigated as potential markers for susceptibility to antipsychotic-induced side effects, including metabolic issues and movement disorders. nih.govrug.nlnih.govmanchester.ac.uk Furthermore, pharmacokinetic genes like CYP2D6 are relevant; poor metabolizers may have elevated drug concentrations, which could increase the risk of concentration-dependent adverse effects. nih.govnih.gov

Towards Personalized Treatment Strategies in Schizophrenia

The ultimate goal of pharmacogenomic research is to translate these findings into clinical practice, enabling personalized treatment for individuals with schizophrenia. cambridge.org By using a patient's genetic profile, clinicians could potentially make more informed decisions about medication selection and dosing from the outset. asteroidhealth.comyoutube.com

For this compound, this could involve several strategies:

Genotype-Guided Dosing: Pre-treatment genotyping for CYP2D6 could identify patients who are poor or ultrarapid metabolizers. pgxrc.ca This information would allow for dose adjustments to achieve therapeutic drug levels while minimizing the risk of toxicity (in PMs) or treatment ineffectiveness (in UMs). texaspgx.com

Risk Stratification: Identifying patients with genetic markers associated with a high risk for tardive dyskinesia (DRD2 variants, for example) could prompt closer monitoring for early signs of the disorder or consideration of alternative treatments.

Improving Adherence: By potentially reducing adverse effects through better drug and dose selection, personalized medicine could improve treatment tolerability and, consequently, patient adherence.

While the evidence for using CYP2D6 status to guide dosing for some antipsychotics is growing, the clinical implementation of many other pharmacogenomic markers is still in its early stages. nih.govmdpi.com Large-scale clinical trials are needed to validate the clinical utility and cost-effectiveness of these approaches for this compound specifically. cambridge.orgyoutube.com The integration of genetic data with other biological and environmental factors will be crucial in developing a comprehensive, personalized approach to schizophrenia management. asteroidhealth.com

Special Populations and Clinical Management Considerations

Fluphenazine (B1673473) Enanthate Use in Geriatric Psychiatry

The use of fluphenazine enanthate in the geriatric population requires careful consideration due to an altered risk-benefit profile in older adults, particularly those with pre-existing conditions.

In older adults, the administration of antipsychotics like fluphenazine is associated with heightened risks. webmd.comwikipedia.org Clinical trials have indicated that elderly patients treated with antipsychotics for psychosis face a greater risk of mortality. nami.org The causes of death are varied, but most appear to be related to cardiovascular events, such as sudden cardiac death, or infections like pneumonia. nami.org

Furthermore, older adults may be more susceptible to certain side effects of fluphenazine. These can include motor and sensory instability, which may lead to falls and subsequent injuries. medicinenet.com The potential for central nervous system depression can also impair mental and physical abilities. medicinenet.com Given these risks, a thorough evaluation of the potential benefits versus the significant risks is crucial before initiating this compound in this population.

This compound carries a black-box warning regarding its use in elderly patients with dementia-related psychosis. nih.gov It is not approved by the Food and Drug Administration (FDA) for treating behavioral problems in this patient group. medlineplus.gov Meta-analyses of controlled trials have demonstrated a 1.6 to 1.7 times increased risk of death in elderly patients with dementia-related psychosis who were treated with antipsychotics compared to placebo. nih.gov The increased mortality risk is linked to cerebrovascular accidents and other complications. nih.gov Therefore, the use of this compound for dementia-related psychosis is strongly discouraged. webmd.commedicinenet.comrochester.edu

Table 1: Risk Factors in Geriatric Use of Fluphenazine

Risk Factor Associated Complication Population
Antipsychotic Use Increased risk of mortality Elderly patients with psychosis
Dementia-Related Psychosis Increased risk of death from cerebrovascular events or infections Elderly patients
Motor and Sensory Instability Increased risk of falls and fractures Older adults

Pharmacological Implications in Pregnancy and Lactation

The use of this compound during pregnancy and lactation is a matter of careful clinical judgment, as definitive safety data in humans is limited.

Pregnancy: Fluphenazine should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus. drugs.com Neonates exposed to antipsychotic drugs, including fluphenazine, during the third trimester of pregnancy are at risk for developing extrapyramidal and/or withdrawal symptoms after birth. webmd.comnih.gov These symptoms can include agitation, hypertonia, hypotonia, tremor, somnolence, respiratory distress, and feeding disorders. drugs.comnih.gov While one study did not find an increased risk of miscarriage with first-trimester exposure, the data is not extensive enough to rule out all risks. nih.gov

Lactation: It is not known whether fluphenazine is excreted in human milk. webmd.comdrugs.com Due to the lack of safety data, its use during breastfeeding is generally not recommended. drugs.com The American Academy of Pediatrics has classified the use of fluphenazine during lactation as "unknown but may be of concern." drugs.com If a decision is made to use fluphenazine, breastfed infants should be monitored for potential side effects such as sedation and for proper developmental milestones. drugs.com Fluphenazine can also cause hyperprolactinemia, which may impair lactation. drugs.com

Pediatric and Adolescent Research Limitations and Ethical Considerations

There are significant limitations and ethical concerns surrounding the use and study of this compound in pediatric and adolescent populations. There are no pediatric indications for fluphenazine. nih.gov Specifically, the long-acting injectable formulations, fluphenazine decanoate (B1226879) and this compound, are contraindicated in children under the age of 12. cambridge.org

Research in this vulnerable population is sparse, and existing studies are often not generalizable to real-world clinical settings due to the exclusion of patients with comorbid psychiatric conditions. cambridge.org There is a lack of high-quality, long-term studies on the effects of fluphenazine in children and adolescents. cambridge.org The off-label prescription of psychotropic medications to children is common, raising ethical questions about the evidence base for such practices. cambridge.org Children and adolescents may also be more susceptible to certain adverse effects, such as metabolic changes, necessitating closer monitoring of weight and metabolic parameters than in adults. cambridge.org

Therapeutic Drug Monitoring Principles and Practice

Therapeutic drug monitoring (TDM) for antipsychotics like fluphenazine involves measuring plasma concentrations to help guide dosing decisions, aiming to find a dose that is both safe and effective. nih.gov This can be particularly challenging with long-acting injectable formulations, as it can take three to six months to reach a stable state. ncpz.ru

The utility of routine plasma level monitoring for fluphenazine is a subject of some debate, with studies yielding mixed results. The goal of TDM is to maintain the patient's plasma concentration within a therapeutic range that is associated with clinical response and minimal side effects.

Some research suggests a therapeutic response threshold of around 1.0 ng/mL, with a point of futility identified at 4.0 ng/mL, beyond which greater efficacy is unlikely. cambridge.orgpsychopharmacologyinstitute.com A study on fluphenazine decanoate indicated that mean plasma levels below 0.9 ng/mL were associated with a higher risk of relapse. cambridge.org The normal therapeutic range for fluphenazine in the blood when taken as prescribed is generally considered to be 1 to 10 ng/mL. rochester.edu

However, other studies have not found a clear relationship between plasma levels of fluphenazine and clinical outcomes or side effects. nih.govncpz.ru One randomized controlled trial involving patients receiving fluphenazine decanoate found no significant correlation between plasma levels and psychotic exacerbations, psychopathology, or side effects, leading the authors to conclude that their results did not support the routine usefulness of monitoring fluphenazine plasma levels. nih.govncpz.ru

Table 2: Proposed Therapeutic Ranges for Fluphenazine Plasma Levels

Study/Source Proposed Therapeutic Threshold/Range Key Findings/Recommendations
Marder et al. (re-evaluation) 0.4–0.7 ng/ml Redefined effective range based on a more sensitive assay. ncpz.ru
Marder et al. (1993 review) / AGNP/ASCP (2020) Threshold: 1.0 ng/ml, Futility: 4.0 ng/ml Strongly recommends plasma level monitoring. cambridge.orgpsychopharmacologyinstitute.com
Marder et al. (relapse study) >0.9 ng/ml Levels below this at 9 months were associated with relapse. cambridge.org
University of Rochester Medical Center 1 to 10 ng/mL General therapeutic range for prescribed use. rochester.edu

Correlation with Clinical Efficacy and Tolerability

The relationship between the plasma concentration of fluphenazine and its clinical effectiveness and tolerability is a subject of ongoing research, with studies presenting varied and sometimes conflicting results. The core concept revolves around identifying a "therapeutic window"—a range of plasma concentrations that is high enough to be effective but low enough to avoid significant adverse effects. However, establishing a definitive and universally applicable therapeutic window for fluphenazine has proven complex.

Research into the long-acting injectable forms of fluphenazine, primarily the decanoate ester which shares pharmacokinetic properties with the enanthate ester, has provided most of the available data. Some rigorous studies suggest a therapeutic response threshold of 1.0 ng/mL and a point of futility at 4.0 ng/mL cambridge.org. Another source indicates a broader therapeutic reference range of 1 to 10 ng/mL, although it notes that routine monitoring of serum levels is not standard practice nih.gov. A pilot study observed that patients remained clinically stable with serum fluphenazine levels between 1 and 3 ng/mL nih.gov. Further research has suggested both an upper and lower limit to the therapeutic window, with non-responders having plasma levels either below 0.2 ng/mL or above 2.8 ng/mL .

Table 1: Reported Therapeutic Plasma Concentrations for Fluphenazine
Lower Threshold (ng/mL)Upper Threshold / Futility Point (ng/mL)Source ContextCitation
1.04.0Suggested therapeutic response threshold and point of futility from rigorous studies. cambridge.org
1.010.0General therapeutic reference range. nih.gov
1.03.0Observed range in clinically stable patients on depot preparation. nih.gov
0.22.8Suggested therapeutic window; levels outside this range were associated with non-response.

The correlation between these plasma levels and actual clinical efficacy has not been consistently demonstrated across all studies. Some research has found a statistically significant relationship where lower fluphenazine plasma levels are associated with an increased risk of psychotic exacerbations nih.govresearchgate.net. This suggests that maintaining a concentration above a certain threshold is crucial for preventing relapse in patients with chronic schizophrenia nih.gov.

Conversely, other studies have failed to establish a clear link between plasma fluphenazine levels and clinical response, particularly in specific patient populations nih.govnih.gov. For instance, a study focusing on first-episode schizophrenic patients found that mean neuroleptic levels did not differ between responders and non-responders and were not correlated with psychopathology measures nih.gov. The authors of that study suggest the disparity in findings across the literature may be due to methodological differences or potential biological distinctions between first-episode and chronic patients nih.gov. Another study that randomly assigned patients to different plasma level ranges also did not find a relationship between these levels and clinical outcomes nih.gov.

Regarding tolerability, the correlation between fluphenazine plasma levels and adverse effects, especially extrapyramidal symptoms (EPS), is also not definitively established. One study reported a relatively weak relationship between plasma levels and akinesia, with non-significant relationships for other neurological side effects like tardive dyskinesia nih.gov. Similarly, the study on first-episode schizophrenia found no correlation between plasma levels and extrapyramidal symptoms nih.gov. However, research on oral fluphenazine hydrochloride indicated that the severity of acute extrapyramidal symptoms was significantly correlated with the dosage per kilogram of body weight nih.gov. This implies an indirect relationship, as higher doses generally lead to higher plasma concentrations. The enanthate ester has been reported to provoke more motor side effects than the decanoate ester psychiatryonline.org.

Table 2: Summary of Research Findings on Fluphenazine Plasma Level Correlation
Study FocusFindingPatient PopulationCitation
EfficacyLower plasma levels were significantly related to an increased risk of psychotic exacerbations.Chronic schizophrenic patients nih.gov
Efficacy & TolerabilityNo association found between plasma levels and treatment response or extrapyramidal side effects.First-episode schizophrenic or schizoaffective patients nih.gov
Efficacy & TolerabilityNo relationship found between plasma levels and clinical outcomes or side effects.Patients with schizophrenia on maintenance treatment nih.gov
TolerabilityA weak relationship was found between plasma levels and akinesia; non-significant for other EPS.Chronic schizophrenic patients nih.gov
EfficacyPatients who relapsed had significantly lower plasma levels than those who did not.Schizophrenic patients researchgate.net

Research Methodologies and Future Directions

Advancements in Clinical Trial Designs for Long-Acting Injectables

The evaluation of long-acting injectable antipsychotics presents unique challenges that have spurred the development and refinement of various clinical trial methodologies. These designs aim to balance the need for rigorous scientific evidence with the practicalities of studying long-acting formulations in real-world clinical settings.

Randomized controlled trials (RCTs) remain the gold standard for establishing the efficacy of new treatments. However, their application to LAI antipsychotics has highlighted several methodological considerations. A significant challenge in conducting RCTs with LAIs is maintaining blinding. nih.gov The distinct pharmacokinetic profiles and injection-site reactions of different LAIs can inadvertently reveal the treatment allocation to both patients and clinicians. nih.gov To address this, some trials employ a double-dummy design, where participants receive both an active injection and a placebo oral medication, or vice-versa, to maintain blinding. mdpi.com

Methodological rigor in RCTs for LAIs also involves careful consideration of the patient population. Often, participants in RCTs are more adherent to treatment than the general patient population, which may not fully reflect the real-world advantages of LAIs in addressing non-adherence. psychiatrist.comelsevierpure.com Furthermore, washout periods for previous depot medications can be problematic due to their long half-lives, leading to potential carryover effects. nih.gov

Future advancements in RCT design for LAIs may include more pragmatic trial designs that reflect routine clinical practice and incorporate patient-reported outcomes to a greater extent. nih.gov

Mirror-image studies offer a valuable alternative to RCTs for assessing the effectiveness of LAI antipsychotics in real-world settings. nih.gov This quasi-experimental design compares outcomes for the same patient during a period before starting LAI treatment (the "mirror" period) with an equal period after initiation. nih.gov Each patient serves as their own control, which helps to minimize confounding variables related to individual patient characteristics. nih.gov

Mirror-image studies have been particularly useful in demonstrating the real-world benefits of LAIs, often showing a significant reduction in hospitalization rates and days spent in the hospital after switching from oral antipsychotics. psychiatrist.comelsevierpure.comnih.govucl.ac.uk For example, a meta-analysis of 25 mirror-image studies involving 5,940 patients with schizophrenia found that LAIs were strongly superior to oral antipsychotics in preventing hospitalization. psychiatrist.comelsevierpure.com

However, this study design is not without limitations. It can be susceptible to bias from confounding factors that change over time, such as shifts in healthcare policies or the natural course of the illness. nih.gov Bidirectional mirror-image studies, which include patients switching in both directions (oral to LAI and LAI to oral), can help to mitigate some of these biases. nih.gov A study utilizing this bidirectional design found that while there was no significant difference in outcomes when switching from LAIs to oral antipsychotics, patients who switched from oral medication to LAIs had significantly fewer hospitalizations and shorter hospital stays. nih.gov

A mirror-image study evaluating the impact of fluphenazine (B1673473) withdrawal in an Irish patient cohort demonstrated a significant increase in relapse rates after discontinuation, highlighting the effectiveness of the medication in maintaining stability. kent.ac.uk

There is a growing recognition of the importance of real-world effectiveness studies to complement the efficacy data from RCTs. nih.gov These studies, which include pragmatic trials and large observational cohort studies, assess how LAI antipsychotics perform in everyday clinical practice with more diverse patient populations. nih.gov

Future real-world effectiveness studies will likely leverage large healthcare databases and electronic health records to provide more robust and generalizable evidence on the long-term outcomes associated with fluphenazine enanthate and other LAIs.

Preclinical Research and Mechanistic Investigations

Preclinical research continues to play a crucial role in understanding the neurobiological basis of fluphenazine's therapeutic actions and in exploring its potential for new medical applications.

The primary mechanism of action of fluphenazine is the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. drugbank.comnih.govwikipedia.org This action is believed to be responsible for its antipsychotic effects. Preclinical models, such as those using drug-induced psychosis in rodents, have been instrumental in elucidating this mechanism. nih.govnih.gov For example, the ability of antipsychotics to block amphetamine-induced stereotyped behavior in rats is a classic preclinical screen that correlates with dopamine receptor blocking activity. researchgate.net

Future preclinical research will likely focus on further delineating the complex downstream signaling pathways affected by fluphenazine's interaction with these receptors. This could lead to a more nuanced understanding of its therapeutic effects and the development of more targeted antipsychotic agents.

Recent preclinical research has uncovered potential new therapeutic applications for fluphenazine, most notably in the field of oncology. nih.govnih.govresearchgate.net Drug repurposing studies have identified fluphenazine as a compound with potential anticancer activity. nih.gov

In vitro studies have shown that fluphenazine can inhibit the proliferation of various cancer cell lines, including breast, liver, and colon cancer. nih.govnih.gov Mechanistic investigations suggest that fluphenazine's anticancer effects may be mediated through several pathways, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species. nih.govnih.gov It has also been found to target cancer-related proteins such as ABCB1 and P-glycoprotein and to modulate the Akt and Wnt signaling pathways. nih.govresearchgate.netnih.gov

In vivo studies using animal models have provided further evidence for fluphenazine's antitumor effects. For instance, in a mouse model of triple-negative breast cancer, fluphenazine treatment suppressed tumor growth and metastasis. nih.gov Another study in a mouse model of liver cancer showed that fluphenazine inhibited tumor growth and could also alleviate pain associated with chemotherapy. nih.gov

Beyond cancer, preclinical studies are also exploring other potential applications for fluphenazine. For example, some research suggests it may have a role in treating Alzheimer's disease by helping to clear amyloid-beta accumulation. elifesciences.org Other studies have indicated potential activity against certain fungal infections. researchgate.net

Future research in this area will focus on optimizing the therapeutic potential of fluphenazine for these new indications, possibly through the development of novel drug delivery systems or combination therapies. mdpi.com

Neuroimaging Studies in Antipsychotic Research

Neuroimaging techniques provide a critical window into the effects of antipsychotic medications on the brain's structure and function. These methodologies are instrumental in elucidating the mechanisms of action of drugs like this compound and in understanding the neural correlates of treatment response.

Functional and Structural Brain Changes with this compound Treatment

Research into the specific structural and functional brain alterations resulting from this compound treatment is limited; however, studies on similar first-generation long-acting injectable (LAI) antipsychotics offer valuable insights.

A prospective 24-month study on first-episode schizophrenia patients treated with flupenthixol (B1673465) decanoate (B1226879), a first-generation LAI with a pharmacological profile similar to fluphenazine, revealed distinct structural changes over time nih.govnih.gov. Key findings from this research include:

Basal Ganglia Volume: Patients exhibited significant increases in basal ganglia volume over the 24-month treatment period. These volume increases were associated with greater improvements in psychopathology nih.govnih.gov.

White Matter Volume: An increase in white matter volume was also observed in the patient group. This change was linked to a lower cumulative antipsychotic dose and greater improvements in both psychopathology and cognitive function nih.govnih.gov.

Cortical Thickness: Reductions in cortical thickness were noted in patients, but these changes were found to be unrelated to the antipsychotic treatment, suggesting they may be more closely associated with the underlying illness progression nih.govnih.gov.

Functional neuroimaging studies have more broadly demonstrated that antipsychotics can modulate brain activity. Dopamine antagonism has been shown to affect brain function, and antipsychotics may help restore cortical synchronization and functional connectivity frontiersin.org.

Dopamine Receptor Imaging and Occupancy Mapping

The primary mechanism of action for typical antipsychotics like fluphenazine is the blockade of dopamine D2 receptors. Positron Emission Tomography (PET) is a key neuroimaging technique used to quantify this interaction in vivo by measuring receptor occupancy.

It is widely established through PET studies that a therapeutic window exists for D2 receptor occupancy by antipsychotics. Optimal clinical response is typically achieved when occupancy levels are between 65% and 80% nih.gov.

An exploratory PET study utilizing the radioligand [11C]FLB 457, which has a very high affinity for D2 receptors, was conducted on healthy subjects and patients treated with antipsychotics, including fluphenazine nih.gov. The study demonstrated that [11C]FLB 457 binding in extrastriatal regions (such as the thalamus and temporal cortex) represents specific binding to D2 receptors. In the patients treated with antipsychotics, the level of D2-receptor occupancy in these extrastriatal areas was found to be on the same level as the occupancy measured in the putamen, a key area of the striatum nih.gov. This indicates that fluphenazine achieves significant D2 receptor blockade in multiple brain regions relevant to schizophrenia.

Further research using [3H]Fluphenazine in vitro on mouse striatal membranes has shown that the compound binds to both D-1 and D-2 dopamine receptors, with a slightly higher affinity for the D-2 site nih.gov. This dual-receptor action is a characteristic of many first-generation antipsychotics.

Biomarker Identification for Treatment Response and Adverse Events

Identifying reliable biomarkers is a crucial goal in psychiatric research, aiming to personalize treatment by predicting how a patient will respond to a specific medication like this compound. Research has focused on both pharmacodynamic and pharmacogenetic markers.

Pharmacodynamic Biomarkers: These are biological measures that indicate the effect of a medication on the body.

Dopamine Metabolites: Elevated plasma levels of homovanillic acid (pHVA), the main metabolite of dopamine, before and during the initial week of treatment have been found to predict a better response to first-generation antipsychotics in patients with first-episode psychosis nih.gov. This suggests that individuals with more disturbed dopamine transmission may respond better to drugs that act via D2 blockade nih.gov.

Inflammatory Markers: Antipsychotic drugs are known to influence cytokine levels. Studies have reported decreased levels of pro-inflammatory cytokines like IL-1β and IFN-γ, and increased levels of IL-12 after antipsychotic administration nih.gov. Research is ongoing to determine if baseline levels of these inflammatory markers can predict treatment response nih.gov.

Pharmacogenetic Biomarkers: These involve studying how an individual's genetic variations affect their response to drugs.

Metabolizing Enzymes: The pharmacokinetics of antipsychotics are significantly influenced by genetic variations in cytochrome P450 (CYP) enzymes nih.gov. Fluphenazine is metabolized by the CYP2D6 enzyme. The gene for CYP2D6 is highly polymorphic, leading to variations in enzyme activity. Individuals can be classified as poor, intermediate, normal, or ultrarapid metabolizers. This genetic variation can affect the drug's concentration in the blood, influencing both efficacy and the risk of side effects. Pharmacogenetic testing for CYP2D6 variants is a potential tool for guiding antipsychotic therapy nih.gov.

Dopamine Receptor Genes: Variations in genes that code for dopamine receptors, such as the DRD2 gene, have been investigated as potential predictors of treatment response, although results have been inconsistent and require further replication nih.gov.

Computational Modeling and Drug Discovery

Computational modeling, or in silico research, plays a significant role in modern drug discovery and in understanding the mechanisms of existing drugs. For a compound class as established as phenothiazines, to which fluphenazine belongs, computational methods help to elucidate their structure-activity relationships (SAR).

Studies have used molecular modeling to investigate how the chemical structure of phenothiazine (B1677639) derivatives relates to their biological activity nih.gov. Using molecular models and potential energy calculations, researchers have been able to propose an active conformation for phenothiazines that mimics the neurotransmitter dopamine nih.gov. This mimicry explains how these drugs are able to bind to and block dopamine receptors. These models can explain:

The increased potency of derivatives with a trifluoromethyl group (like fluphenazine) compared to a chlorine group (like chlorpromazine) nih.gov.

The enhanced activity of phenothiazines that have a piperazine (B1678402) side chain nih.gov.

More advanced computational techniques, such as Density Functional Theory (DFT) and various levels of perturbation theory, have been used to investigate the noncovalent intermolecular interactions between phenothiazine molecules nih.govmdpi.com. These studies are crucial for understanding how these molecules might self-assemble or interact with biological targets. Furthermore, in silico target screening of various phenothiazine derivatives has been used to identify potential new therapeutic uses, for example, by identifying cholinesterases as molecular targets nih.govresearchgate.netacs.org. Virtual screening of large chemical databases for compounds with a phenothiazine scaffold is also being used to find potential new inhibitors for enzymes in pathogenic organisms, demonstrating the versatility of this chemical structure in drug discovery digitellinc.com.

Innovative Drug Delivery Systems and Nanomedicine Approaches

As a long-acting injectable, this compound represents an early form of an innovative drug delivery system. However, modern research is focused on creating even more advanced systems to improve the delivery and therapeutic profile of antipsychotics, including fluphenazine. The primary goals are to enhance bioavailability, provide targeted delivery, and reduce toxicity researchgate.netresearchgate.net.

Nanoparticle-Based Systems: Nanocarriers can improve the absorption, distribution, metabolism, and excretion of encapsulated drugs researchgate.net. Several types of nanoparticles have been explored for the delivery of phenothiazine antipsychotics.

Poly(lactic-co-glycolide) (PLGA) Nanoparticles: PLGA is a biodegradable and biocompatible polymer. Studies have successfully encapsulated phenothiazine drugs like perphenazine (B1679617) and chlorpromazine (B137089) into PLGA nanoparticles using an emulsion-solvent evaporation method, achieving high encapsulation efficiency mdpi.com.

Zinc Oxide (ZnO) Nanoparticles: ZnO nanoparticles are being investigated as a promising carrier due to their biocompatibility and low toxicity. One study reported the preparation of fluphenazine-encapsulated ZnO nanoparticles, which showed improved solubility and the potential for enhanced bioavailability and targeted delivery researchgate.netresearchgate.net.

Nanocarrier SystemBase MaterialAssociated AntipsychoticPotential Advantage
Polymeric NanoparticlesPoly(lactic-co-glycolide) (PLGA)Perphenazine, ChlorpromazineBiodegradable, High encapsulation efficiency mdpi.com
Inorganic NanoparticlesZinc Oxide (ZnO)FluphenazineImproved solubility, Biocompatibility researchgate.netresearchgate.net
Solid Lipid Nanoparticles (SLNs)Lipids (e.g., GMS)PerphenazineSustained-release, Potential for oral delivery

Microneedle Array Patches: A significant innovation in long-acting drug delivery is the development of microneedle (MN) array patches. These are minimally invasive transdermal systems that overcome the skin's barrier function researchgate.net. Research has been conducted to develop MN systems for the systemic delivery of fluphenazine and its decanoate prodrug nih.gov.

Dissolving Microneedles: These MNs are made of polymers that dissolve upon insertion into the skin, releasing the drug.

PLGA-Tipped Microneedles: In this system, the drug is contained within tips made of the biodegradable polymer PLGA.

In vivo studies showed that these MN systems were able to deliver fluphenazine into the systemic circulation and maintain plasma levels for a week nih.gov. This approach offers a user-friendly, painless, and convenient long-acting delivery method that could improve treatment adherence nih.govresearchgate.net.

Global Research Trends and Collaborative Initiatives

Research into long-acting injectable (LAI) antipsychotics is a dynamic and ongoing field. A bibliometric analysis of publications over the last 40 years (1983-2023) shows significant growth in research output nih.govresearchgate.net. The trend indicates an increasing focus on second-generation antipsychotic LAIs over first-generation agents like this compound nih.govresearchgate.net. The majority of this research originates from high-income countries, with significant involvement from the private sector nih.govresearchgate.net.

Several large-scale collaborative initiatives are shaping the future of schizophrenia research, with a strong emphasis on early intervention and biomarker discovery.

Accelerating Medicines Partnership® Schizophrenia (AMP® SCZ): Launched in 2020, this is a major public-private partnership between the U.S. National Institute of Mental Health (NIMH), the U.S. Food and Drug Administration (FDA), the European Medicines Agency, and multiple pharmaceutical companies and non-profit organizations mountsinai.org. The primary goal of AMP SCZ is to develop biomarkers to identify individuals at risk of developing schizophrenia and to predict disease progression, which will enable clinical trials of novel therapies aimed at preventing psychosis mountsinai.org.

The Psychiatry Consortium: This is an international collaboration between pharmaceutical companies and research charities, managed by the UK's Medicines Discovery Catapult. It aims to fund high-value, early-stage drug discovery projects for mental health conditions, including a project to investigate a new drug target for schizophrenia politicshome.com.

International Guidelines for Algorithmic Treatment (INTEGRATE): This is a global collaboration of experts developing consensus guidelines for the pharmacological treatment of schizophrenia, with a focus on creating a comprehensive algorithmic approach to improve patient care worldwide nih.gov.

INTREPID II: This international research program, a collaboration between institutions in the UK, India, Nigeria, and Trinidad, aims to investigate the variability in the incidence, presentation, and outcome of psychotic disorders in diverse global settings schizophreniaresearchsociety.org.

These initiatives highlight a global shift towards collaborative, multi-stakeholder research focused on developing targeted and personalized treatments for schizophrenia, moving beyond the broad-spectrum mechanisms of older drugs like this compound.

Ethical and Societal Implications of Long-Acting Injectable Use

The use of long-acting injectable (LAI) antipsychotics, including this compound, in the management of chronic psychotic disorders presents a unique set of ethical and societal challenges that warrant careful consideration. These challenges revolve around ensuring patient rights and well-being while optimizing treatment outcomes.

Patient Autonomy and Supported Decision-Making

A central ethical consideration in the use of LAIs is the principle of patient autonomy, which is the right of individuals to make their own healthcare decisions. The long-acting nature of these formulations means that once administered, the medication remains in the body for an extended period, which can be perceived by some patients as a restriction of their liberty. ama-assn.org Concerns have been raised that LAIs may be used coercively, particularly in patients who may lack insight into their illness. ama-assn.orgtandfonline.comnih.gov

Research indicates that some patients feel LAIs restrict their autonomy, and a significant percentage of psychiatrists concur that patients who take medication by choice are more likely to be on oral formulations. ama-assn.orgnih.gov The experience of being under a community treatment order can be traumatic for some, leading to subsequent refusal of LAI therapy even after regaining decision-making capacity. scielo.br However, other patients report that this experience enabled them to continue with medication and prevent relapse. scielo.br

To address these concerns, a shift towards a model of supported decision-making is crucial. This approach emphasizes a collaborative process between the patient, healthcare provider, and often family or caregivers, to make informed treatment choices. nih.gov Shared decision-making involves educating the patient about their illness and the potential benefits and risks of different treatment options, including both oral and long-acting injectable formulations. nih.govyoutube.com This process respects the patient's preferences and values, fostering a stronger therapeutic alliance and potentially improving treatment adherence. nih.gov Studies have shown that involving patients in treatment decisions is greater when discussing LAIs compared to oral antipsychotics. nih.govnih.gov

Addressing Stigma Associated with Injectable Treatments

Stigma surrounding mental illness is a significant barrier to treatment, and this can be compounded by the use of injectable medications. tandfonline.com Both patients and clinicians may associate LAIs with stigma and coercion. tandfonline.com Some healthcare professionals perceive LAIs as old-fashioned or stigmatizing. nih.gov This stigma can stem from the historical use of older depot injections in chronically and severely ill or non-compliant patients. nih.gov

Patients may fear being labeled or judged for receiving an injection for a psychiatric condition. youtube.com The need to return to a clinic for administration can also be a source of stigma, as opposed to the discretion of taking an oral medication at home. nih.gov A systematic review found that antipsychotic-related social and self-stigma is a factor in non-adherence. tandfonline.comresearchgate.net

However, the perception of stigma associated with the route of administration is not uniform. Some studies report conflicting findings, with some patients and clinicians viewing LAIs as less stigmatizing than oral medications, while others hold the opposite view. youtube.comresearchgate.net For some, the convenience of not having to remember to take a daily pill can be empowering and reduce the constant reminder of their illness, thereby lessening self-stigma. nih.gov

Overcoming the stigma associated with LAIs requires a multi-faceted approach. This includes educating patients, families, and even healthcare providers about the benefits of these formulations and challenging outdated perceptions. tandfonline.comnih.gov Open dialogue about the patient's concerns and preferences is essential. Focusing on the potential for improved long-term outcomes, such as reduced relapse and hospitalization rates, can help to frame LAIs as a proactive and effective treatment choice rather than a last resort. tandfonline.comkevinmd.com

Healthcare Policy and Economic Considerations

The use of long-acting injectable antipsychotics has significant implications for healthcare policy and economics, particularly in the context of chronic disease management. While the acquisition cost of LAIs is often higher than that of oral antipsychotics, a growing body of evidence suggests they can be a cost-effective option in the long term. kcl.ac.ukresearchgate.net

Cost-Effectiveness Analyses in Chronic Disease Management

Numerous cost-effectiveness analyses have been conducted to evaluate the economic impact of LAIs compared to oral antipsychotics. A common finding across many of these studies is that the higher upfront cost of LAIs can be offset by savings in other areas of healthcare, primarily through a reduction in hospitalization rates. jmcp.orgnih.govdrugsincontext.com

A systematic review of economic evaluations found that the majority of studies demonstrated that certain LAIs were associated with both cost savings and additional clinical benefits. kcl.ac.uk However, it is important to note that findings can vary depending on the specific medications being compared and the healthcare system in which the study is conducted. kcl.ac.uk For instance, one study found that while a second-generation LAI had significantly higher drug costs, there was no statistically significant difference in total healthcare costs compared to a first-generation LAI. nih.gov

Models simulating the treatment of non-adherent or partially adherent patients have found that some LAI treatment strategies can be more effective (resulting in greater quality-adjusted life years) and, in some comparisons, less costly than other LAIs or oral medications. researchgate.net The incremental cost per quality-adjusted life year gained for some LAIs has been found to be within acceptable cost-effective ranges. researchgate.net

The table below summarizes findings from a study comparing healthcare costs for patients with recent-onset schizophrenia treated with a long-acting injectable (paliperidone palmitate) versus daily oral antipsychotics over an 18-month period.

MetricLong-Acting Injectable (PP-PP) vs. Oral Antipsychotic (OAP-OAP)Switched from Oral to Long-Acting Injectable (OAP-PP) vs. Oral Antipsychotic (OAP-OAP)
Cumulative Reduction in Psychiatric Hospitalizations-0.28-0.27
Cumulative Mean Per-Patient Total Health Care Cost Savings (2020 USD)-$2,867-$2,789

Data from a comparative analysis of patients with recent-onset schizophrenia. jmcp.org

Impact on Healthcare Resource Utilization

The primary driver of the cost-effectiveness of LAIs is their impact on healthcare resource utilization. By improving medication adherence, LAIs can significantly reduce the risk of relapse and subsequent hospitalization, which are major cost drivers in the management of schizophrenia. jmcp.orgnih.govdrugsincontext.comtandfonline.com

Studies have consistently shown that patients treated with LAIs have lower rates of psychiatric hospitalizations compared to those on oral antipsychotics. jmcp.orgtandfonline.comnih.gov This reduction in hospital stays translates directly into lower healthcare costs. jmcp.orgnih.gov For example, one study found that after initiating LAI treatment, all-cause total costs per patient per month decreased from $4,898 to $3,078, with the increase in medication costs being substantially offset by the decreased costs associated with total healthcare. nih.gov

The table below illustrates the reduction in healthcare resource utilization before and after the initiation of long-acting injectable antipsychotics in commercially insured young adults with schizophrenia.

Healthcare Resource Utilization (Per Patient Per Month)Pre-LAI InitiationPost-LAI InitiationP-value
Composite Relapse Event Rate0.1090.073<0.0001
Hospitalization Rate0.0910.058<0.0001
All-Cause Inpatient Visits0.2310.119<0.0001
Length of Stay (Days)2.6941.092<0.0001

Data from a retrospective claims data study of commercially insured young adults with schizophrenia. nih.gov

Conclusion

Synthesis of Current Academic Understanding of Fluphenazine (B1673473) Enanthate

Fluphenazine enanthate is a long-acting injectable (depot) formulation of the high-potency, first-generation antipsychotic drug fluphenazine, developed for the management of psychosis, particularly in schizophrenia. nih.gov The academic understanding of this compound is invariably linked to and often overshadowed by its longer-acting counterpart, fluphenazine decanoate (B1226879). A significant body of scientific literature, including systematic reviews, indicates that there is substantially more research data available for the decanoate ester than for the enanthate ester. nih.govresearchgate.netcochranelibrary.comnih.gov

The existing evidence base for both fluphenazine esters is frequently characterized by low to very low quality, according to modern standards of clinical trials. nih.govcochranelibrary.comsemanticscholar.org From the available comparative data, no significant difference in medium-term relapse rates has been established between this compound and fluphenazine decanoate. nih.govnih.gov Similarly, studies comparing the two esters have not found significant differences in the incidence of extrapyramidal adverse effects. nih.govnih.gov However, at least one controlled comparative study concluded that the decanoate ester provoked fewer motor side effects. psychiatryonline.org

Table 1: Comparative Findings of this compound vs. Fluphenazine Decanoate

FeatureComparative FindingSource Citation
Research Volume Significantly more studies focus on the decanoate ester. nih.govresearchgate.netcochranelibrary.comnih.gov
Relapse Rates No significant difference in medium-term relapse rates. nih.govnih.gov
Motor Side Effects One study found the decanoate ester provoked fewer motor side effects. psychiatryonline.org
Extrapyramidal Effects No significant difference found in overall extrapyramidal adverse effects. nih.govnih.gov
Clinical Use Enanthate is largely superseded by decanoate due to a shorter half-life. researchgate.net

Identification of Key Research Gaps and Unanswered Questions

The most prominent research gap concerning this compound is the scarcity of high-quality, large-scale clinical trials dedicated specifically to this formulation. nih.govcochranelibrary.com The majority of existing research either combines data with fluphenazine decanoate or focuses exclusively on the decanoate form, which hinders a precise understanding of the enanthate ester's unique properties. nih.govresearchgate.net

A significant deficiency in the literature is the lack of data on crucial patient-centered outcomes. Important metrics such as quality of life, changes in functional capacity or life skills, patient satisfaction, and cost-effectiveness have not been adequately reported in studies involving this compound. researchgate.netnih.gov This omission makes it difficult to ascertain the full impact of the treatment from a patient's perspective.

Furthermore, there is a lack of robust, direct comparative studies between this compound and the newer, second-generation long-acting injectable antipsychotics. This gap leaves its relative efficacy and tolerability in the context of modern pharmacotherapy poorly defined. While the differing elimination half-lives between the enanthate and decanoate esters are attributed to variations in their hydrolysis, a more granular understanding of their comparative pharmacokinetics and pharmacodynamics remains an area for deeper investigation. researchgate.net

Future Directions for Scholarly Inquiry and Clinical Translation

To address the current evidentiary shortcomings, a primary future direction would be the execution of large-scale, high-quality randomized controlled trials, should there be a renewed clinical or academic interest in the compound. nih.govcochranelibrary.com Such studies would be essential to validate or contest the findings of older, methodologically limited research.

Future scholarly inquiry should prioritize a broader set of outcome measures beyond simple relapse rates. Incorporating assessments of functional outcomes, social integration, patient-reported quality of life, and satisfaction with treatment would provide a more holistic understanding of the medication's value. researchgate.netnih.gov

Further research could also focus on direct, well-designed comparative trials of this compound against modern atypical long-acting injectables. researchgate.net These studies would be crucial for situating older first-generation depot antipsychotics within contemporary treatment algorithms. Although this compound is not in widespread use, further pharmacologic inquiry into the structure-activity relationship of its ester chain length and its specific side-effect profile could yield valuable insights for the development of future long-acting injectable medications. psychiatryonline.orgnih.gov Finally, exploring novel drug delivery systems, such as the nanoparticle conjugation currently being researched for fluphenazine, may open new avenues for enhancing the therapeutic profile of this and other established antipsychotic agents. mdpi.com

Table 2: Key Research Gaps and Future Directions

Research AreaIdentified GapProposed Future Direction
Clinical Evidence Paucity of high-quality, large-scale trials specific to the enanthate ester.Conduct modern, rigorous randomized controlled trials.
Patient Outcomes Lack of data on quality of life, functional capacity, and cost-effectiveness.Incorporate a broader range of patient-centered outcome measures in study designs.
Comparative Efficacy Insufficient direct comparisons with second-generation antipsychotics.Initiate head-to-head trials against modern long-acting injectable treatments.
Pharmacology Incomplete understanding of the nuanced pharmacokinetic/pharmacodynamic differences from the decanoate ester.Conduct detailed pharmacological studies on structure-activity and side-effect relationships.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended to confirm the structural integrity of Fluphenazine enanthate in synthesized batches?

  • Methodological Answer : Infrared (IR) spectroscopy is a primary method for structural confirmation. Researchers should prepare a liquid film of this compound and compare its absorption spectrum to a reference standard (this compound RS). Matching absorption intensities at key wavenumbers (e.g., ester carbonyl stretches at ~1730 cm⁻¹) confirm structural integrity . Complementary techniques include mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) for functional group analysis.

Q. How should researchers assess purity and heavy metal contamination in this compound formulations?

  • Methodological Answer : Heavy metal testing via Method 2 (USP guidelines) involves digesting 1.0 g of the compound in nitric acid, followed by comparison to a control solution containing ≤30 ppm lead. Inductively coupled plasma mass spectrometry (ICP-MS) enhances sensitivity for trace metal quantification. Purity is further evaluated using high-performance liquid chromatography (HPLC) with UV detection to identify and quantify impurities .

Q. What are the solubility characteristics of this compound, and how do they influence pharmacokinetic studies?

  • Methodological Answer : this compound is freely soluble in methanol and diethyl ether, sparingly soluble in ethanol, and practically insoluble in water. These properties necessitate the use of lipid-based carriers for depot formulations. Researchers should conduct in vitro dissolution studies in simulated biological fluids (e.g., phosphate-buffered saline) to correlate solubility with sustained-release profiles .

Advanced Research Questions

Q. How can researchers address contradictory clinical trial data when comparing relapse rates between this compound and decanoate esters?

  • Methodological Answer : Contradictions in relapse rates (e.g., RR 2.43, CI 0.71–8.32 in one RCT) require meta-analyses to pool data from multiple studies. Researchers should stratify results by study duration, patient demographics, and dosing regimens. Sensitivity analyses can identify confounding variables (e.g., adherence rates, concomitant medications). Bayesian statistical models are recommended to handle low-quality evidence and small sample sizes .

Q. What methodological frameworks are used to calculate chlorpromazine-equivalent doses for long-acting injectable antipsychotics like this compound?

  • Methodological Answer : Conversion factors (e.g., 25 mg this compound ≈ 336 mg chlorpromazine equivalents) are derived from pharmacokinetic parameters (half-life, receptor affinity) and clinical efficacy data. Researchers must use validated tools like the chlorpromazineR package, which applies median effective dose ratios and adjusts for administration intervals (e.g., 14-day cycles for enanthate). Dose adjustments should account for interpatient variability in cytochrome P450 metabolism .

Q. How does esterification with enanthic acid impact the stability and release kinetics of Fluphenazine in depot formulations?

  • Methodological Answer : Esterification prolongs the drug’s half-life by reducing aqueous solubility and delaying enzymatic hydrolysis. Researchers should conduct accelerated stability studies (40°C/75% RH) to assess degradation products via HPLC. In vivo release kinetics are modeled using compartmental pharmacokinetic analyses, with emphasis on esterase activity in muscle tissue .

Q. What strategies optimize experimental design for studying extrapyramidal adverse effects (EPS) in this compound trials?

  • Methodological Answer : EPS assessment requires standardized scales (e.g., Simpson-Angus Scale) and blinding to minimize bias. Randomized crossover designs can compare enanthate to oral neuroleptics while controlling for baseline EPS severity. Biomarkers like prolactin levels and dopamine D2 receptor occupancy (PET imaging) provide objective correlates of EPS risk .

Data Management and Reproducibility

Q. How should researchers handle raw pharmacokinetic data to ensure compliance with FAIR principles?

  • Methodological Answer : Raw data (e.g., plasma concentration-time curves) must be archived in repositories like Zenodo or Figshare with unique DOIs. Metadata should include assay conditions (HPLC parameters), patient demographics, and dosing schedules. Scripts for data processing (e.g., non-compartmental analysis in R/Python) should be shared to enhance reproducibility .

Q. What statistical approaches are recommended for analyzing small-sample studies on this compound’s efficacy?

  • Methodological Answer : Bayesian hierarchical models incorporate prior evidence (e.g., decanoate trials) to improve power in underpowered studies. Bootstrapping resampling techniques estimate confidence intervals for skewed distributions. Sensitivity analyses should test assumptions about missing data mechanisms (e.g., Markov chain Monte Carlo imputation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluphenazine Enanthate
Reactant of Route 2
Reactant of Route 2
Fluphenazine Enanthate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.